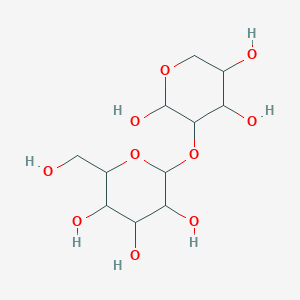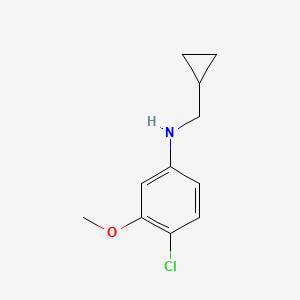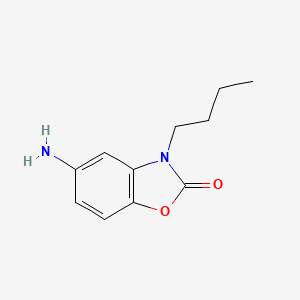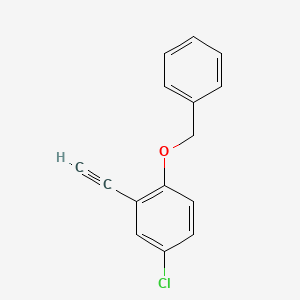
2-O-(b-D-Galactopyranosyl)-D-xylopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-O-(b-D-Galactopyranosyl)-D-xylopyranose is a disaccharide composed of a galactose and a xylose molecule linked through a glycosidic bond. . It is a significant molecule in the field of carbohydrate chemistry and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-(b-D-Galactopyranosyl)-D-xylopyranose typically involves the glycosylation of a xylose derivative with a galactose donor. One common method is the use of glycosyl donors such as trichloroacetimidates or thioglycosides in the presence of a suitable catalyst like a Lewis acid (e.g., BF3·Et2O) to promote the formation of the glycosidic bond .
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis using glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties from activated donor molecules to specific acceptor molecules. This method is advantageous due to its high specificity and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-O-(b-D-Galactopyranosyl)-D-xylopyranose can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the sugar units can be oxidized to form corresponding acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like periodic acid (HIO4) or bromine water can be used under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Acylation or alkylation reagents such as acetic anhydride or alkyl halides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of uronic acids or aldonic acids.
Reduction: Formation of alditols.
Substitution: Formation of esters or ethers.
Wissenschaftliche Forschungsanwendungen
2-O-(b-D-Galactopyranosyl)-D-xylopyranose has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex carbohydrates and glycoconjugates.
Biology: Studied for its role in cell signaling and recognition processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-tumor activities.
Industry: Utilized in the production of bioactive compounds and as a functional ingredient in food and pharmaceuticals
Wirkmechanismus
The mechanism of action of 2-O-(b-D-Galactopyranosyl)-D-xylopyranose involves its interaction with specific molecular targets, such as glycosidases and glycosyltransferases. These enzymes recognize the glycosidic bond and catalyze its cleavage or formation, respectively. The compound can modulate various biochemical pathways, including those involved in cell signaling and metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-O-(b-D-Galactopyranosyl)-D-glucose: Similar structure but with a glucose unit instead of xylose.
2-O-(b-D-Galactopyranosyl)-D-galactopyranose: Contains two galactose units.
4-O-(b-D-Galactopyranosyl)-D-glucopyranose: Different linkage position and sugar units
Uniqueness
2-O-(b-D-Galactopyranosyl)-D-xylopyranose is unique due to its specific glycosidic linkage and the combination of galactose and xylose units.
Eigenschaften
Molekularformel |
C11H20O10 |
|---|---|
Molekulargewicht |
312.27 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-6-(2,4,5-trihydroxyoxan-3-yl)oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C11H20O10/c12-1-4-6(15)7(16)8(17)11(20-4)21-9-5(14)3(13)2-19-10(9)18/h3-18H,1-2H2 |
InChI-Schlüssel |
NTQWZXRSBBGWFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-7-ethyl-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydropurin-7-ium-6-olate](/img/structure/B12076747.png)

![3-[4-(2-Fluoroethoxy)phenyl]propanoic acid](/img/structure/B12076754.png)


![(3S)-N-[(3-Fluoropyridin-2-yl)methyl]pyrrolidine-3-carboxamide dihydrochloride](/img/structure/B12076771.png)








